4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline
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Overview
Description
4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol This compound features a methoxy group (-OCH3) and a tetrazole ring attached to an aniline base structure
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial activity, suggesting potential targets could be bacterial proteins or enzymes .
Biochemical Pathways
Similar compounds have been associated with antibacterial activity, suggesting they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Similar compounds have demonstrated antibacterial activity, indicating that they may inhibit bacterial growth or kill bacteria .
Action Environment
The action, efficacy, and stability of 4-methoxy-3-(1H-tetrazol-5-yl)aniline could be influenced by various environmental factors, including pH, temperature, and the presence of other substances . .
Preparation Methods
The synthesis of 4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the following steps:
Substitution: The methoxy group is introduced via a substitution reaction, often using methanol or a methoxy-containing reagent.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Biological Studies: Researchers explore its effects on cellular processes and its potential as a bioactive molecule in various biological assays.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
4-Methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)aniline can be compared with other similar compounds, such as:
3-Methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)aniline: This compound has a similar structure but differs in the position of the tetrazole ring, which may affect its chemical reactivity and biological activity.
4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline: The presence of a methyl group on the tetrazole ring introduces steric and electronic effects that can influence the compound’s properties.
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine: This compound features multiple tetrazole rings and is known for its high nitrogen content and potential as an energetic material.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-3-(2H-tetrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-7-3-2-5(9)4-6(7)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHNOHYZDBGNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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